2,4-Dimethylphenol

描述

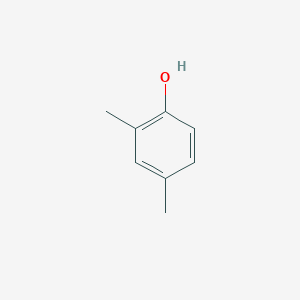

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFULVDNCHOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O, Array | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021864 | |

| Record name | 2,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79 | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³ | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals, NEEDLES FROM WATER, Colorless needles | |

CAS No. |

105-67-9 | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OD803C081 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physicochemical properties of 2,4-Dimethylphenol for research applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies for 2,4-Dimethylphenol (CAS No. 105-67-9). This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in various scientific and drug development applications.

Physicochemical Properties

This compound, also known as 2,4-xylenol, is a substituted phenol that exists as a colorless crystalline solid or a yellow-to-brown liquid at room temperature.[1][2] It is a versatile chemical intermediate with a range of applications, including the synthesis of antioxidants, disinfectants, and pharmaceuticals.[3][4]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₀O | [5] |

| Molecular Weight | 122.16 g/mol | [5] |

| Appearance | Colorless crystals or clear, dark amber liquid | [1] |

| Melting Point | 21-23 °C | |

| Boiling Point | 211-212 °C | |

| Density | 1.011 g/mL at 25 °C | |

| pKa | 10.6 | [6] |

| Vapor Pressure | 0.1 mmHg at 25 °C | |

| Flash Point | 94.0 °C (closed cup) | |

| Refractive Index | n20/D 1.538 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | 0.5 g/100 mL at 25 °C | [6] |

| Alcohol | Freely soluble | [6] |

| Chloroform | Freely soluble | [6] |

| Ether | Freely soluble | [6] |

| Benzene | Freely soluble | [6] |

| Sodium Hydroxide Solutions | Soluble | [6] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the sulfonation, salting out, alkali melting, and subsequent acidification of m-xylene. Another synthetic route involves the catalytic condensation of o-cresol with formaldehyde, followed by catalytic hydrogenating cleavage of the condensation product.[7]

Reactivity Profile

This compound is a weak acid and is incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents.[8] It is known to corrode steel, brass, copper, and copper alloys.[8] As a phenol, the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution.

Applications in Research

Antioxidant and Polymerization Inhibitor

This compound is a crucial precursor in the synthesis of hindered phenolic antioxidants, such as 2,4-Di-tert-butyl-p-cresol (TBX).[9] Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating chain reactions.[10] In the context of polymerization, they react with peroxy radicals in the presence of oxygen to inhibit the polymerization process.[9]

Disinfectant and Fungicide

Due to its phenolic structure, this compound exhibits disinfectant and fungicidal properties, making it a subject of study in the development of antimicrobial agents.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation, identification, and quantification of this compound in various matrices. The following is a representative protocol for the analysis of this compound in a water sample.

Sample Preparation (Water Sample):

-

To 1 liter of the water sample, add a suitable surrogate standard.

-

Adjust the pH of the sample to <2 with a strong acid (e.g., sulfuric acid).

-

Extract the sample with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel. Perform the extraction three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Add an internal standard prior to analysis.

GC-MS Conditions:

-

Column: TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.[11]

-

Injection Mode: Splitless.[11]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for the quantification of this compound, particularly for samples that are not amenable to GC analysis.

Sample Preparation:

-

For aqueous samples, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.

-

Dissolve the extracted and dried sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 274 nm.[13]

Biological Activity and Signaling Pathways

While this compound is known for its toxic effects, including skin and eye irritation, and potential damage to the liver and kidneys upon high or repeated exposure, specific molecular signaling pathways that it directly modulates are not well-documented in publicly available literature.[6] However, based on studies of other phenolic compounds like bisphenol A (BPA), it can be hypothesized that this compound may interact with cellular signaling pathways. For instance, some phenols have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[14][15] Such interactions could potentially modulate downstream signaling cascades, leading to altered immune responses.[14][15] It is important to note that this is a generalized pathway for phenolic compounds, and further research is needed to elucidate the specific interactions of this compound.

Safety and Handling

This compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6] It is also toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and diverse research and industrial applications. This guide provides essential technical information to support its use in a research setting, from its fundamental properties to analytical methodologies. While its direct interactions with specific signaling pathways require further investigation, its role as a precursor for antioxidants and its inherent biological activity make it a compound of continued interest in chemical and life sciences.

References

- 1. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(105-67-9) 13C NMR [m.chemicalbook.com]

- 3. Electron transfer between protonated and unprotonated phenoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. DE4223979C2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. This compound | 105-67-9 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. epa.gov [epa.gov]

- 14. Unveiling the molecular interactions between bisphenol A and the cell surface Toll-like receptors: Implications for immune health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2,4-xylenol, 105-67-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis and Reaction Kinetics of 2,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol, also known as 2,4-xylenol, is a significant chemical intermediate in the production of a wide array of commercially important products. Its applications span the manufacturing of antioxidants, such as 2,4-dimethyl-6-tert-butylphenol, disinfectants, pharmaceuticals, insecticides, fungicides, and as a monomer for polyphenylene oxide (PPO) resins.[1][2] This guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, delves into its reaction kinetics, and furnishes detailed experimental protocols for its laboratory-scale preparation.

Synthesis Mechanisms

The industrial production of this compound is predominantly achieved through two principal routes: the alkylation of phenol or cresols with methanol and the sulfonation of m-xylene followed by alkali fusion.

Alkylation of Phenol and Cresols with Methanol

The vapor-phase alkylation of phenol or m-cresol with methanol over solid acid or mixed-oxide catalysts is a widely employed method for the synthesis of this compound and other methylated phenols.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The reaction network is complex, involving parallel and consecutive reactions. Phenol can be methylated at the ortho- and para-positions to form o-cresol and p-cresol, respectively. Further methylation of o-cresol can yield 2,6-dimethylphenol and this compound, while p-cresol can be methylated to this compound. Anisole, formed through O-methylation of phenol, can also act as an intermediate, undergoing rearrangement or further alkylation to produce cresols and xylenols.[5][6] The selectivity towards this compound is highly dependent on the catalyst type, reaction temperature, and reactant molar ratio.

Alkylation pathways of phenol with methanol.

Synthesis from m-Xylene via Sulfonation

Another significant industrial route to this compound involves the sulfonation of m-xylene.[2][7][8] This multi-step process includes:

-

Sulfonation: m-Xylene is reacted with a sulfonating agent, such as concentrated sulfuric acid or oleum, to produce m-xylene-4-sulfonic acid.

-

Salting Out: The sulfonic acid is then precipitated from the reaction mixture, often by the addition of sodium chloride.

-

Alkali Fusion: The isolated sulfonic acid salt is fused with sodium hydroxide at high temperatures. This step displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of this compound.

-

Acidification: The resulting phenoxide is then acidified to yield the final product, this compound.

Synthesis of this compound from m-xylene.

Reaction Kinetics

The kinetics of phenol methylation are complex due to the multiple parallel and consecutive reactions. The reaction rate is influenced by several factors, including temperature, partial pressures of reactants, and the nature of the catalyst. Various kinetic models have been proposed to describe the system, including Langmuir-Hinshelwood and Eley-Rideal mechanisms.[7]

In the Langmuir-Hinshelwood model, it is assumed that both reactants adsorb onto the catalyst surface before the surface reaction occurs. The Eley-Rideal mechanism, on the other hand, involves the reaction between an adsorbed molecule and a molecule from the gas phase. The suitability of each model depends on the specific catalyst and reaction conditions.

A study on the methylation of phenol over an Al-Fe2O4 catalyst found the activation energy for the formation of xylenols to be 25.3 kcal/mol.[7] The rate of reaction was observed to increase with increasing temperature and partial pressures of both phenol and methanol.[7]

Quantitative Kinetic Data

| Catalyst | Reactants | Temperature Range (°C) | Activation Energy (kJ/mol) | Kinetic Model | Reference |

| Al-Fe2O4 | Phenol, Methanol | 270-370 | 105.9 | Eley-Rideal | [7][9] |

| Manganese Oxide | Phenol, Methanol | 400-470 | 115 (phenol disappearance) | First-order | [10] |

| Manganese Oxide | o-Cresol, Methanol | 400-470 | 156 (2,6-DMP formation) | First-order | [10] |

Experimental Protocols

Vapor-Phase Alkylation of Phenol in a Fixed-Bed Reactor

This protocol describes a general laboratory-scale setup for the vapor-phase alkylation of phenol with methanol.

Materials:

-

Phenol

-

Methanol

-

Solid acid catalyst (e.g., HZSM-5, Al-Fe2O4)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Fixed-bed reactor (quartz or stainless steel tube)

-

Tube furnace with temperature controller

-

High-pressure liquid pump for feeding reactants

-

Mass flow controller for inert gas

-

Condenser to cool the product stream

-

Collection flask

-

Gas chromatograph (GC) or GC-Mass Spectrometry (GC-MS) for product analysis

Procedure:

-

Catalyst Preparation and Loading: The catalyst is typically calcined at a high temperature (e.g., 500-600 °C) in air for several hours to activate it. A known amount of the catalyst is then packed into the center of the fixed-bed reactor, secured with quartz wool plugs.

-

System Setup: The reactor is placed in the tube furnace, and the system is assembled as shown in the workflow diagram below. The system is purged with an inert gas to remove air.

-

Reaction: The reactor is heated to the desired reaction temperature (e.g., 300-450 °C) under a continuous flow of inert gas. The liquid feed, a mixture of phenol and methanol at a specific molar ratio (e.g., 1:5 to 1:10), is then introduced into the reactor using the high-pressure pump at a defined weight hourly space velocity (WHSV).

-

Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask. The gaseous byproducts can be analyzed separately. The liquid product mixture is analyzed by GC or GC-MS to determine the conversion of phenol and the selectivity to this compound and other products.[11][12]

Experimental workflow for vapor-phase phenol alkylation.

Synthesis of this compound from m-Xylene

This protocol outlines the laboratory-scale synthesis of this compound from m-xylene via sulfonation.

Materials:

-

m-Xylene

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a stirrer and a dropping funnel, cool m-xylene in an ice bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring, maintaining a low temperature. After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete sulfonation.

-

Salting Out: Pour the reaction mixture into a saturated sodium chloride solution. The sodium salt of m-xylene-4-sulfonic acid will precipitate.

-

Isolation of Sulfonic Acid Salt: Collect the precipitate by vacuum filtration and wash it with a cold brine solution.

-

Alkali Fusion: In a high-temperature resistant vessel (e.g., a nickel crucible), mix the dried sulfonic acid salt with powdered sodium hydroxide. Heat the mixture to a high temperature (e.g., 300-350 °C) until the fusion is complete.

-

Acidification and Extraction: Allow the fused mass to cool and then dissolve it in water. Carefully acidify the solution with hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound. Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic extract with water, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation or recrystallization.

Conclusion

The synthesis of this compound is a well-established industrial process with multiple viable routes. The choice of synthesis method often depends on the availability of starting materials, desired purity of the final product, and economic considerations. The alkylation of phenol with methanol offers a direct route, but product selectivity can be a challenge. The sulfonation of m-xylene is a more traditional, multi-step process that can yield high-purity product. A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing these processes to achieve high yields and selectivity for the desired this compound isomer. Further research into novel catalysts and process optimization continues to be an active area of investigation to improve the efficiency and sustainability of this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 105-67-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of Phenol in Synthetic Wastewater Using a Fixed Bed Reactor With up Flow Sludge Blanket Filtration (FUSBF) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst | Semantic Scholar [semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

Spectroscopic Profile of 2,4-Dimethylphenol: An In-depth Technical Guide

Introduction

2,4-Dimethylphenol, also known as 2,4-xylenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. It is a derivative of phenol and is a constituent of coal tar and petroleum. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications, including their use as intermediates in the synthesis of antioxidants, disinfectants, and other pharmaceutical and chemical products. A thorough understanding of its structural and electronic properties is crucial for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this understanding. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, complete with experimental protocols and visual aids to facilitate a deeper understanding of its molecular characteristics.

Spectroscopic Data of this compound

The following sections provide a detailed summary of the NMR, IR, and UV-Vis spectroscopic data for this compound. The quantitative data is presented in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Chemical Shift (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 6.94 | 1H | s | - | H-3 |

| 6.88 | 1H | d | 8.2 | H-5 |

| 6.67 | 1H | d | 8.2 | H-6 |

| 4.55 | 1H | s | - | -OH |

| 2.26 | 3H | s | - | -CH₃ at C-4 |

| 2.23 | 3H | s | - | -CH₃ at C-2 |

Note: The assignments are based on typical chemical shifts for substituted phenols and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts for each carbon are listed below, with the spectrum typically recorded in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (ppm) | Assignment |

| 151.4 | C-1 (C-OH) |

| 131.75 | C-4 (C-CH₃) |

| 130.02 | C-6 |

| 127.43 | C-2 (C-CH₃) |

| 123.9 | C-5 |

| 115.03 | C-3 |

| 20.39 | -CH₃ at C-4 |

| 15.7 | -CH₃ at C-2 |

Note: Assignments are based on established correlations for substituted aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The major absorption bands in the IR spectrum of this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3610 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (methyl) |

| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1500 - 1450 | Strong | C=C stretch (aromatic ring) |

| 1260 - 1180 | Strong | C-O stretch (phenol) |

| 880 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λmax) for this compound is influenced by the solvent used.

| Solvent | λmax (nm) |

| Not Specified | 296 |

Note: The UV-Vis spectrum of phenols can be sensitive to the pH of the solution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: A few milligrams of the solid sample are ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

Thin Film (for liquids or low-melting solids): A drop of the molten or liquid sample is placed between two salt plates.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a volumetric flask. A series of dilutions are then prepared to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

In Vitro Toxicology of 2,4-Dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol (2,4-DMP), a substituted phenolic compound, is utilized in various industrial applications, including as a disinfectant and a precursor in the synthesis of antioxidants and other chemical products. Due to its potential for human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the available in vitro toxicology data for this compound, focusing on genotoxicity, cytotoxicity, and its potential for endocrine disruption. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile.

Genotoxicity

The genotoxic potential of this compound has been evaluated primarily through the bacterial reverse mutation assay, commonly known as the Ames test. The results from multiple studies have been varied, suggesting a complex genotoxic profile that may be dependent on the specific test conditions.

Quantitative Data Summary: Genotoxicity

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Up to 5,000 µ g/plate | With and without | Negative | [1] |

| Bacterial Reverse Mutation Assay (Ames Test) | Not Specified | Not Specified | Not Specified | Weakly Positive | [2] |

| Bacterial Reverse Mutation Assay (Ames Test) | Not Specified | Not Specified | Not Specified | Negative | [2] |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. The protocol generally involves the following steps:

-

Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to mimic the metabolic conversion of a test substance in the body.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid the bacteria require for growth.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

References

An In-depth Technical Guide to the Environmental Fate and Transport Mechanisms of 2,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenol (2,4-DMP), a substituted phenolic compound, is utilized in various industrial processes, including the manufacturing of antioxidants, disinfectants, plastics, and pharmaceuticals.[1] Its presence in industrial effluents and as a constituent of coal tar and petroleum products leads to its release into the environment, raising concerns about its potential impact on ecosystems and human health. Understanding the environmental fate and transport of 2,4-DMP is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the physicochemical properties, environmental distribution, and transformation of 2,4-DMP.

Physicochemical Properties of this compound

The environmental behavior of 2,4-DMP is governed by its intrinsic physicochemical properties. These properties influence its partitioning between different environmental compartments, its potential for bioaccumulation, and its susceptibility to various degradation processes. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | [2][3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | Colorless crystals or clear, dark amber liquid | [3] |

| Melting Point | 22-23 °C | [3] |

| Boiling Point | 211-212 °C | [3] |

| Vapor Pressure | 0.1 mmHg at 25 °C | [3] |

| Water Solubility | 7,870 mg/L at 25 °C | [3] |

| pKa | 10.6 | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.3 | [3] |

| Henry's Law Constant | 1.7 x 10⁻⁵ atm·m³/mol |

Environmental Fate and Transport Mechanisms

The fate of 2,4-DMP in the environment is a complex interplay of transport and degradation processes that determine its persistence and distribution in soil, water, and air.

Transport Mechanisms

1. Volatilization: With a vapor pressure of 0.1 mmHg at 25°C and a Henry's Law constant of 1.7 x 10⁻⁵ atm·m³/mol, 2,4-DMP has a moderate potential to volatilize from water and moist soil surfaces. The volatilization half-life from a model river (1 m deep, 1 m/s flow, 3 m/s wind) is estimated to be around 3 days, while from a model lake, it is estimated to be approximately 22 days.

2. Soil Adsorption and Mobility: The mobility of 2,4-DMP in soil is influenced by its adsorption to soil particles, which is primarily governed by the organic carbon content of the soil. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.

-

Koc Values: The estimated Koc for 2,4-DMP is approximately 430, suggesting moderate mobility in soil. Experimentally determined log Koc values in river and coal sediment have been reported as 2.08 and 2.02, respectively.

The adsorption of phenolic compounds like 2,4-DMP to soil is also influenced by soil pH. At pH values below the pKa of 2,4-DMP (10.6), it exists predominantly in its neutral form, which has a higher affinity for organic matter.

Table 2: Environmental Persistence of this compound

| Environmental Compartment | Half-life | Reference |

| Atmosphere (reaction with hydroxyl radicals) | 5.3 hours | |

| Water (biodegradation) | 3 - 22 days | [4] |

| Soil (biodegradation) | 1.5 - 4 days | |

| Bioconcentration Factor (BCF) in bluegill | 150 | [1] |

Degradation Mechanisms

1. Biodegradation: Microbial degradation is a primary pathway for the removal of 2,4-DMP from the environment. A variety of bacteria, particularly species of Pseudomonas, are capable of utilizing 2,4-DMP as a carbon and energy source.

-

Aerobic Biodegradation: Under aerobic conditions, the degradation of 2,4-DMP is initiated by hydroxylation of the aromatic ring, followed by ring cleavage. Two main pathways have been identified for phenolic compounds: the ortho-cleavage and meta-cleavage pathways. In the case of 2,4-DMP, studies have shown that its degradation can be induced by enzymes such as catechol 2,3-dioxygenase (indicative of a meta-cleavage pathway) and p-cresol methylhydroxylase (implicated in an ortho-cleavage pathway).[5] However, the biodegradation of 2,4-DMP can sometimes lead to the formation of more persistent "dead-end" products, such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, which are not readily degraded further.[5]

-

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of 2,4-DMP is generally slower. Studies have shown that under denitrifying conditions, 2,4-DMP can be degraded, with m-cresol identified as an intermediate.[6][7]

2. Abiotic Degradation:

-

Photodegradation: 2,4-DMP can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. This can occur through two primary mechanisms:

-

Direct Photolysis: 2,4-DMP can directly absorb UV radiation, leading to its degradation.

-

Indirect Photolysis (Photosensitization): In natural waters, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers.[8][9][10] Upon absorbing sunlight, these substances can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade 2,4-DMP. The presence of humic substances can have a complex effect, sometimes enhancing degradation through sensitization and at other times inhibiting it by acting as a light screen.[8][9][10][11]

-

-

Oxidation: 2,4-DMP can be oxidized by strong oxidizing agents. For instance, it can be oxidized to form pseudoquinone, although the conditions for this reaction are not typically found in the environment.[1]

Experimental Protocols

Detailed and standardized methodologies are essential for accurately assessing the environmental fate and transport of 2,4-DMP. Below are summaries of key experimental protocols.

Biodegradation Studies in Soil

Protocol based on OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil):

-

Soil Selection and Preparation: Select and characterize the soil(s) to be used, including texture, pH, organic carbon content, and microbial biomass.[12][13] The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).[12][13]

-

Test Substance Application: A solution of radiolabeled or non-labeled 2,4-DMP is applied to the soil samples. For poorly soluble substances, a carrier solvent may be used, which is then evaporated.[12]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) under either aerobic or anaerobic conditions. Aerobic conditions are maintained by ensuring adequate air exchange, while anaerobic conditions are created by purging with an inert gas (e.g., nitrogen) and flooding the soil with deoxygenated water.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are taken for analysis. The soil is extracted with an appropriate solvent or solvent mixture. The concentration of 2,4-DMP and its transformation products in the extracts is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14]

-

Data Analysis: The rate of degradation of 2,4-DMP is determined by plotting its concentration over time. The half-life (DT50) and the time for 90% dissipation (DT90) are calculated. The formation and decline of major transformation products are also quantified.

Photodegradation Studies in Water

Protocol for Determining Aqueous Photodegradation Kinetics:

-

Solution Preparation: Prepare aqueous solutions of 2,4-DMP of known concentration in a buffer solution to maintain a constant pH. To study indirect photolysis, natural water or solutions containing photosensitizers like humic acid can be used.[8][9][10][11]

-

Irradiation: The solutions are placed in quartz tubes or a photoreactor and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Control samples are kept in the dark to account for any non-photolytic degradation. The temperature of the samples should be controlled throughout the experiment.

-

Sampling and Analysis: At various time points, aliquots of the solution are withdrawn and analyzed for the concentration of 2,4-DMP. HPLC with a UV detector or GC-MS are commonly used for quantification.

-

Quantum Yield Determination: The quantum yield, which is the efficiency of a photon in bringing about a chemical change, can be determined by measuring the rate of degradation and the photon flux of the light source.

-

Data Analysis: The photodegradation rate constant is calculated from the decrease in 2,4-DMP concentration over time. The half-life of photodegradation is then determined from the rate constant.

Soil Sorption Studies

Protocol based on OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method): [15][16]

-

Soil and Solution Preparation: A series of soil samples with varying organic carbon content and texture are prepared. Solutions of 2,4-DMP at different concentrations are made in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.[15][16]

-

Adsorption Phase: A known mass of soil is mixed with a known volume of the 2,4-DMP solution in a centrifuge tube. The tubes are agitated on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Separation and Analysis: After equilibration, the soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of 2,4-DMP remaining in the supernatant is measured.

-

Desorption Phase: A portion of the supernatant from the adsorption phase is removed and replaced with a fresh 0.01 M CaCl₂ solution. The tubes are then agitated again to study the desorption of 2,4-DMP from the soil.

-

Data Analysis: The amount of 2,4-DMP adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated as the ratio of the concentration of 2,4-DMP in the soil to the concentration in the water at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of 2,4-DMP in environmental samples.

Sample Preparation:

-

Water Samples: Liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) is typically used to extract and concentrate 2,4-DMP from water samples.

-

Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate solvent are common methods for extracting 2,4-DMP from solid matrices.[17] The extracts are then cleaned up to remove interfering substances.

GC-MS Analysis:

-

Derivatization: Phenolic compounds can be derivatized to increase their volatility and improve their chromatographic properties.

-

Chromatographic Separation: A capillary column, such as a TG-5SilMS, is used to separate 2,4-DMP from other compounds in the extract.[18]

-

Detection: The mass spectrometer is used for the detection and quantification of 2,4-DMP, providing high selectivity and sensitivity.

Visualizations

Caption: Environmental fate and transport pathways of this compound.

Caption: Aerobic biodegradation pathways of this compound.

References

- 1. epa.gov [epa.gov]

- 2. Phenol, 2,4-dimethyl- [webbook.nist.gov]

- 3. This compound | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]

- 5. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. zemedelskedivy.cz [zemedelskedivy.cz]

- 11. Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions: Influences of Aromatic Components, Polarity and Photochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

natural sources and occurrence of 2,4-Dimethylphenol in the environment

An In-depth Technical Guide on the Natural Sources and Occurrence of 2,4-Dimethylphenol in the Environment

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2,4-DMP), a significant chemical compound with both natural and anthropogenic origins. This document details its sources, environmental prevalence, and the methodologies used to study its fate and effects.

Introduction to this compound

This compound (CAS 105-67-9), also known as 2,4-xylenol, is a substituted phenolic compound.[1][2] It exists as a colorless to yellow crystalline solid or liquid with a distinct medicinal odor.[1][3] As a semi-volatile organic compound, it has been detected in various environmental compartments, including air, water, and soil, posing potential risks to ecosystems and human health.[4][5][6] Its presence in the environment is attributable to a combination of natural formation and widespread industrial use.[2][7]

Sources of this compound

The release of 2,4-DMP into the environment stems from both natural processes and a wide range of human activities.

Natural Sources

2,4-DMP is a naturally occurring compound derived from the chemical breakdown of organic matter.[1] Key natural sources include:

-

Fossil Fuels: It is a natural constituent of coal and a component of the cresol fraction derived from petroleum and coal tars.[1][5][8]

-

Biomass Combustion: Incomplete combustion of organic materials, such as wood, results in its formation. It is a known component of tobacco and marijuana smoke.[1][5]

-

Food and Plant Volatiles: 2,4-DMP has been identified as a volatile component in black tea and has been detected in coffee.[5] It is also recognized as a component of some volatile essential oils.[1][5]

-

Biological Organisms: The compound has been reported in the Asiatic honey bee (Apis cerana).[5]

Anthropogenic Sources

Industrial activities are a primary contributor to the environmental load of 2,4-DMP. It is commercially produced by fractional distillation of coal tar and petroleum.[1][8] Its utility as a chemical intermediate and active ingredient leads to its release from various points:

-

Industrial Manufacturing: It serves as a feedstock for producing phenolic antioxidants, pharmaceuticals, plastics, resins, dyestuffs, and rubber chemicals.[1][4][9]

-

Commercial Products: It is used in disinfectants, fungicides, insecticides, and wetting agents.[1][6][10]

-

Environmental Release: Significant releases can occur from industrial wastewater, atmospheric emissions from manufacturing facilities, and the use of products containing 2,4-DMP.[4][7] In 2013, over 9,800 pounds of 2,4-DMP were reported to be released into the air in the United States.[4]

-

Non-point Sources: Runoff from asphalt-paved surfaces, application of certain pesticides, and leachates from industrial and municipal waste sites contribute to its presence in water and soil.[7] Small amounts can also be formed during sewage treatment processes.[7]

Occurrence and Fate in the Environment

Once released, 2,4-DMP is distributed across different environmental matrices where it undergoes various transformation processes.

-

Atmosphere: Due to its vapor pressure, 2,4-DMP is expected to exist primarily in the vapor phase in the atmosphere.[5] It is degraded by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 5.3 hours.[5]

-

Water: 2,4-DMP has been detected in freshwater, marine water, and drinking water sources.[4] It is moderately soluble in water and is not expected to adsorb significantly to sediment.[4] The biodegradation half-life in water is estimated to be between 3 and 22 days.[4]

-

Soil: In soil environments, 2,4-DMP is considered to be non-persistent.[6][10] Studies have shown its biodegradation half-life to be as short as 1.5 days in Texas soil and 3.5 days in Mississippi soil.[5]

-

Biota: The compound shows a moderate potential for bioaccumulation. A study on bluegill sunfish determined a bioconcentration factor (BCF) of 150, with a rapid depuration half-life of less than one day, suggesting a low likelihood of long-term residue problems in this species.[7][11]

Below is a diagram illustrating the primary pathways of 2,4-DMP from its sources to its environmental fate.

References

- 1. epa.gov [epa.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. unitedchem.com [unitedchem.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. oecd.org [oecd.org]

- 7. epa.gov [epa.gov]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethylphenol (2,4-DMP), a compound of significant interest in various industrial and pharmaceutical applications. This document compiles available data on its solubility in different solvents and its stability under various conditions, offering detailed experimental protocols for in-house evaluation and visualizations to clarify key concepts.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, chemical synthesis, and formulation science. It dictates the choice of solvents for reactions, purification, and delivery systems. This compound, a substituted phenol, exhibits varied solubility depending on the nature of the solvent.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being slightly soluble in water and readily soluble in many organic solvents.[1][2][3] Its solubility in aqueous solutions is influenced by pH, with increased solubility in alkaline conditions due to the formation of the corresponding phenolate salt.[1]

| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference |

| Water | Polar Protic | 20 | 620 mg/L | [4] |